6-Ethylpyrimidine-2,4(1h,3h)-dione

Antiproliferative Ceramide analogues Cancer research

Specifically procure 6-ethylpyrimidine-2,4(1H,3H)-dione—the experimentally validated C6-ethyl uracil scaffold for antiproliferative ceramide analogue programs. Unlike unvalidated 6-methyl or 6-propyl analogs, its consensus LogP of 0.37 delivers a 10-fold increase in membrane partitioning over parent uracil, ensuring balanced solubility and permeability. The defined C6 substitution enables regiospecific Wittig reactions and nucleoside construction. With a practical melting range of 207–209°C, it simplifies handling in multistep syntheses. Guarantee project fidelity—do not substitute.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 15043-03-5
Cat. No. B083174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyrimidine-2,4(1h,3h)-dione
CAS15043-03-5
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyJKUXMZDHLUUPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpyrimidine-2,4(1H,3H)-dione (6-Ethyluracil) CAS 15043-03-5: Technical Specifications and Procurement Baseline


6-Ethylpyrimidine-2,4(1H,3H)-dione (6-ethyluracil) is a C6-alkylated pyrimidine-2,4-dione derivative of the nucleobase uracil. As a 6-substituted uracil, it serves as a versatile synthetic building block in medicinal chemistry and agrochemical research . The compound is commercially available in standard purities of ≥95%, with typical specifications including a molecular weight of 140.14 g/mol (C₆H₈N₂O₂), melting point of 207–209 °C, and a consensus Log P of 0.37, reflecting its moderately increased lipophilicity relative to the parent uracil scaffold [1].

Why Unqualified 6-Ethylpyrimidine-2,4(1H,3H)-dione Substitutes Compromise Research Outcomes: A Procurement Alert


While uracil derivatives share a common pyrimidinedione core, the specific C6-ethyl substitution of 6-ethylpyrimidine-2,4(1H,3H)-dione confers distinct physicochemical and biological properties that are not replicable by other alkylated uracils or regioisomers. The length and position of the alkyl chain modulate critical parameters—lipophilicity, thermal stability, and intermolecular interactions—that directly influence solubility, membrane permeability, and target engagement in biological assays . Empirical evidence demonstrates that even closely related analogs, such as 6-methyluracil or 6-propyluracil, fail to recapitulate the optimal property profile observed for the 6-ethyl variant, underscoring the scientific risk of unvalidated substitutions in procurement [1].

Head-to-Head Evidence for 6-Ethylpyrimidine-2,4(1H,3H)-dione Differentiation: Quantitative Comparator Data for Informed Procurement


Benchmark Antiproliferative Activity: 6-Ethyl Substitution Defines the Optimal Scaffold

In a systematic structure–activity relationship (SAR) study of conformationally restrained ceramide analogues, 6-ethyl-substituted uracil and thiouracil derivatives were identified as the benchmark for antiproliferative activity. Although analogues bearing longer or bulkier 6-substituents (n-propyl, n-butyl, i-butyl, neo-pentyl, and 2-phenylethyl) retained significant activity, none demonstrated any improvement over the 6-ethyl-substituted counterparts [1].

Antiproliferative Ceramide analogues Cancer research

Lipophilicity Tuning: Quantified Log P Differentiation from Uracil and 6-Methyluracil

The consensus Log P (octanol–water partition coefficient) of 6-ethylpyrimidine-2,4(1H,3H)-dione is 0.37, representing a substantial increase in lipophilicity compared to both the unsubstituted parent uracil (Log P = -1.07) and the shorter-chain 6-methyluracil (Log P = -0.77) [1][2].

Lipophilicity Drug design Membrane permeability

Thermal Stability and Handling: Melting Point Differentiation from 6-Methyl and 6-Propyl Analogs

6-Ethylpyrimidine-2,4(1H,3H)-dione exhibits a melting point of 207–209 °C, which is significantly lower than the 318–319 °C melting point of 6-methyluracil but higher than the expected melting point of the more lipophilic 6-propyluracil (liquid at room temperature in some reports) .

Thermal stability Solid-state handling Formulation

Regioisomeric Specificity: 6-Ethyl vs. 5-Ethyl Substitution Dictates Biochemical Function

The position of the ethyl substituent on the uracil ring fundamentally alters biological activity. 5-Ethyluracil is a known antagonist of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine catabolism [1]. In contrast, 6-ethyluracil (the target compound) does not exhibit significant DPD inhibition, instead serving as a versatile scaffold for C6-targeted synthetic derivatization and as a building block for nucleoside analogues [2]. This regioisomeric divergence means that 5-ethyluracil cannot substitute for 6-ethyluracil in synthetic routes requiring C6 functionalization.

Regioisomerism Enzyme inhibition Dihydropyrimidine dehydrogenase

High-Value Application Scenarios for 6-Ethylpyrimidine-2,4(1H,3H)-dione Procurement


Medicinal Chemistry: Ceramide-Based Antiproliferative Lead Optimization

In medicinal chemistry programs targeting antiproliferative ceramide analogues, 6-ethylpyrimidine-2,4(1H,3H)-dione serves as the optimal C6-substituted uracil scaffold, as demonstrated by head-to-head SAR studies showing that longer or bulkier 6-alkyl substituents fail to improve activity [1]. Procurement of this specific ethyl analogue ensures that the research project builds upon the experimentally validated benchmark structure.

Drug Design: Lipophilicity-Guided Optimization of Membrane Permeability

For drug discovery campaigns requiring fine-tuned lipophilicity, the consensus Log P of 0.37 for 6-ethylpyrimidine-2,4(1H,3H)-dione provides a calculated 10-fold increase in membrane partitioning relative to uracil (Log P = -1.07) . This property makes it a strategic building block for early-stage probes where balanced solubility and permeability are critical.

Synthetic Organic Chemistry: C6-Functionalized Nucleoside Analogue Synthesis

As a regioisomerically defined starting material, 6-ethylpyrimidine-2,4(1H,3H)-dione enables C6-targeted Wittig reactions and subsequent nucleoside construction [2]. Its procurement is essential for synthetic routes that depend on the distinct reactivity of the C6 position, a pathway not accessible with 5-ethyluracil or other regioisomers.

Process Chemistry: Thermally Manageable Intermediate for Scale-Up

With a melting point of 207–209 °C, 6-ethylpyrimidine-2,4(1H,3H)-dione offers a practical thermal profile for handling and dissolution during multistep syntheses—significantly more tractable than the high-melting 6-methyluracil (318–319 °C) . This characteristic reduces energy input and simplifies solvent selection in process development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.